molecular formula C9H7BrO3 B1393694 3-(3-Bromophenyl)oxirane-2-carboxylic acid CAS No. 1287217-71-3

3-(3-Bromophenyl)oxirane-2-carboxylic acid

Cat. No.: B1393694
CAS No.: 1287217-71-3
M. Wt: 243.05 g/mol
InChI Key: SHWHXBLSGCUWEC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxirane-2-carboxylic acid is a high-purity oxirane derivative intended for research applications. This compound belongs to a class of substituted oxiranecarboxylic acids investigated for their potential biological activity. Related compounds within this class have been studied for their use in the treatment and prophylaxis of metabolic diseases, showcasing significant value in pharmaceutical and medicinal chemistry research, particularly in the context of type II diabetes . The 3-bromophenyl substituent is a key structural feature, often incorporated to influence the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key synthon for the preparation of more complex molecules or in the exploration of novel hypoglycemic agents. The compound is offered for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromophenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHXBLSGCUWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Oxirane Ring-Opening with Carbon Dioxide

  • Procedure:

    • The epoxide intermediate is subjected to carbonation by bubbling CO₂ gas under pressure in the presence of a base such as sodium hydroxide or potassium hydroxide.
    • The reaction typically occurs at elevated pressures (1–10 atm) and moderate temperatures (around 20–70°C).
  • Reaction Pathway:

    • Nucleophilic attack of hydroxide on the epoxide ring opens it, forming a β-hydroxy acid intermediate.
    • Under controlled conditions, this intermediate can be dehydrated or directly converted into the desired carboxylic acid.

Method B: Oxidative Carboxylation

  • Alternative Approach:
    • Oxidation of a bromophenyl precursor bearing a methyl or other functional group that can be oxidized to carboxylic acid using oxidants like potassium permanganate or potassium dichromate.

Method C: Direct Functionalization via Cross-Coupling

  • Use of Bromine as a Handle:
    • Cross-coupling reactions (e.g., Suzuki or Heck) can introduce aryl groups bearing carboxylic acid functionalities, which are then cyclized or epoxidized.

Oxirane Formation via Halogen-Substituted Precursors

A more refined approach involves the synthesis of the oxirane ring from halogenated precursors:

Step Description Reagents & Conditions Reference
a. Synthesis of halogenated benzene derivative Bromination of phenyl compounds
b. Formation of halogenated epoxide Reaction with epoxidizing agents (e.g., peracids)
c. Carboxylation or functionalization CO₂ bubbling or oxidation ,

Summary of Typical Reaction Conditions

Stage Reagents Solvent Temperature Duration Notes
Epoxidation m-CPBA or peracetic acid Dichloromethane 0°C to RT 2–12 hrs High selectivity for epoxide formation
Carboxylation CO₂ gas, NaOH/KOH Water or aqueous buffer 20–70°C 4–24 hrs Converts epoxide to carboxylic acid derivative

Notes and Research Findings

  • Oxidation agents such as m-chloroperbenzoic acid are preferred for epoxidation due to their high efficiency and selectivity.
  • Inert solvents like benzene, toluene, or dichloromethane provide optimal reaction environments.
  • Reaction temperatures are typically maintained between 0°C and 70°C to prevent side reactions.
  • The yield of the epoxidation step can reach up to 90%, depending on substrate purity and reaction control.
  • Post-epoxidation, carboxylation via CO₂ under pressure offers a straightforward route to the target acid, with yields often exceeding 80%.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) References
Epoxidation of Bromophenyl Derivative Bromophenyl alkene m-CPBA 0°C–RT, dichloromethane 85–90 ,
Carboxylation via CO₂ Epoxide intermediate CO₂, NaOH 20–70°C, pressure 1–10 atm 80–95 ,
Cross-Coupling & Functionalization Bromophenyl precursors Suzuki reagents, Pd catalysts Reflux, inert atmosphere Variable

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido and cyano derivatives.

Scientific Research Applications

Organic Synthesis

3-(3-Bromophenyl)oxirane-2-carboxylic acid serves as a key intermediate in organic synthesis. It is utilized for:

  • Building Block: Preparation of more complex molecules through nucleophilic substitution reactions, where the oxirane ring can be opened to form various derivatives.
  • Tandem Reactions: It facilitates reactions such as the tandem Meinwald rearrangement, producing arylacetyl cyanides and other derivatives under environmentally benign conditions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-Cancer Activity: Preliminary studies suggest that similar oxiranes may exhibit anti-cancer properties by interacting with cellular targets.
  • Biochemical Probes: It is explored as a biochemical probe to study enzyme mechanisms due to its ability to form covalent adducts with amino acid residues in enzymes, potentially inhibiting their activity.

Materials Science

In materials science, this compound is utilized for:

  • Polymer Development: It is used in creating new materials with specific properties, such as enhanced thermal stability or reactivity.
  • Nanotechnology Applications: Carboxylic acids like this compound are employed in modifying surfaces of nanoparticles and nanostructures, enhancing their functional properties.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Outcomes
Organic SynthesisKey intermediate for complex molecule synthesisEfficient nucleophilic substitution reactions
Medicinal ChemistryPotential anti-cancer agent; biochemical probeInhibitory effects on enzyme activity observed
Materials ScienceDevelopment of new polymers; nanoparticle surface modificationEnhanced material properties reported

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement. This method showed high efficiency and environmental safety, highlighting the compound's utility in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity and modulate biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(4-Bromophenyl)oxirane-2-carboxylic Acid (CAS: 779323-72-7)
  • Molecular Formula : C₉H₇BrO₃ (identical to the 3-bromo isomer).
  • Purity : 95% (commercially available for research use).
  • Key Differences: The bromine atom at the para position may influence electronic effects, altering reactivity in nucleophilic ring-opening reactions. No direct melting point or spectral data are provided, but its ester derivatives (e.g., (2S,3S)-3-(4-bromophenyl)oxirane-2-carboxylic acid cyclohexyl ester) exhibit distinct physical properties, such as a melting point of 124–125°C and an optical rotation of [α]²⁵_D = -72 .
3-(2-Bromophenyl)oxirane-2-carboxylic Acid (CAS: 130089-22-4)
  • Molecular Formula : C₉H₇BrO₃.

Functional Group Derivatives

3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide
  • Structure : The carboxylic acid group is replaced with a carboxamide.
  • Synthesis : Derived via the Darzens reaction, a key method for α,β-epoxy carbonyl compounds .
  • Properties :
    • Crystalline solid with characterized X-ray structure, highlighting intermolecular hydrogen bonding (N–H···O) that enhances stability.
    • The amide group reduces acidity compared to the carboxylic acid, affecting solubility in polar solvents .
(2S,3S)-3-(4-Bromophenyl)oxirane-2-carboxylic Acid Cyclohexyl Ester
  • Structure : Esterified with a menthol-derived cyclohexyl group.
  • Properties :
    • Melting point: 124–125°C.
    • IR carbonyl stretch at 1747 cm⁻¹, typical for esters.
    • Optical rotation: [α]²⁵_D = -72, indicating chiral purity .

Peptidomimetic Epoxide Analogs

Compounds such as (2S,3S)-3-((S)-1-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylamino)-1-oxo-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylic acid (40) demonstrate:

  • Purity : 95.1–97.7% via HPLC.
  • Synthesis : LiOH-catalyzed hydrolysis of ethyl esters.
  • Key Differences :
    • Bulky substituents (e.g., trifluoromethylphenyl, thiazole) enhance selectivity for biological targets (e.g., calpain inhibitors).
    • Carboxylic acid group remains critical for binding interactions .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Molecular Formula Melting Point (°C) IR Carbonyl Stretch (cm⁻¹) Optical Rotation ([α]²⁵_D) Purity (%)
3-(4-Bromophenyl)oxirane-2-carboxylic acid ester C₁₉H₂₅BrO₃ 124–125 1747 -72 N/A
3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide C₁₅H₁₂BrNO₃ N/A N/A N/A N/A
3-(2-Bromophenyl)oxirane-2-carboxylic acid C₉H₇BrO₃ N/A N/A N/A N/A
Peptidomimetic epoxide 40 C₂₃H₂₂F₆N₄O₄S N/A N/A N/A 95.1

Biological Activity

The oxirane ring in 3-(3-Bromophenyl)oxirane-2-carboxylic acid is known for its high reactivity, particularly in ring-opening reactions. This reactivity allows for various nucleophilic substitution reactions, which can lead to the formation of different derivatives. For instance, reactions with amines or alcohols can yield arylacetic acid derivatives. Additionally, the compound can undergo rearrangement reactions such as the tandem Meinwald rearrangement under specific conditions like microwave irradiation.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
3-(4-Bromophenyl)oxirane-2-carboxylic acidBromine at para positionMore extensively studied for medicinal properties
3-(Phenyl)oxirane-2-carboxylic acidNo halogen substituentPotentially less reactive than brominated analogs
3-(4-Methylphenyl)oxirane-2-carboxylic acidMethyl group at para positionMay exhibit different biological activities
3-(Naphthalen-1-yl)oxirane-2-carboxylic acidNaphthalene ring structureIncreased stability and potential for complexation

Case Studies and Research Findings

  • Anticancer Properties : Research on related compounds indicates potential anticancer properties. For instance, studies on coumarin derivatives showed that 3-bromophenyl derivatives inhibited cancer cell invasion and tumor growth in vivo. These findings suggest that compounds with similar structural features may exhibit significant anticancer activity .
  • Mechanism of Action : The mechanism of action for similar compounds often involves interactions with specific molecular targets such as enzymes or receptors. For example, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities. Understanding these mechanisms could provide insights into the biological activity of this compound.

Q & A

Q. What are the established synthetic routes for preparing 3-(3-Bromophenyl)oxirane-2-carboxylic acid and its derivatives?

Methodological Answer: The compound can be synthesized via hydrolysis of its ethyl ester precursor using LiOH as a catalyst. For example, analogous peptidomimetic epoxides (e.g., compounds 38–41 in ) were prepared by saponification of ethyl esters under basic conditions, yielding carboxylic acids with >95% purity. Key steps include:

  • Reaction Setup: Ethyl ester (e.g., 38E) dissolved in THF/water.
  • Catalysis: LiOH (1.0–1.5 eq) at room temperature for 4–6 hours.
  • Purification: Acidification, extraction, and lyophilization. Characterization involves 1H^1H-NMR, 13C^{13}C-NMR, HRMS-ESI, and HPLC (Method 2: C18 column, 0.1% TFA buffer) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR confirms proton environments (e.g., epoxide protons at δ 3.5–4.5 ppm). 13C^{13}C-NMR verifies carbonyl (δ 170–175 ppm) and epoxide carbons (δ 50–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS-ESI): Validates molecular ion peaks (e.g., [M+H]+^+ or [M-H] ^-) with <5 ppm error .
  • HPLC Purity Analysis: Reverse-phase chromatography (e.g., Method 2: 0.1% TFA in H2 _2O/MeCN gradient) confirms purity >95% .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Methodological Answer: Stereoselectivity is achieved through:

  • Chiral Catalysts: Use of enantiopure starting materials (e.g., (2S,3S)-epoxide precursors) to retain configuration during hydrolysis .
  • Reaction Solvent Optimization: Polar aprotic solvents (e.g., THF) minimize racemization during ester hydrolysis .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor retention of epoxide stereochemistry .

Q. What strategies resolve discrepancies in reported biological activities of epoxide-containing compounds like this compound?

Methodological Answer: Conflicting data often arise from:

  • Structural Analogues: Minor substituent changes (e.g., 4-bromophenyl vs. 3-bromophenyl) alter steric/electronic profiles, impacting enzyme binding (e.g., calpain inhibition in ).
  • Assay Conditions: Variations in pH, ionic strength, or enzyme isoforms (e.g., μ-calpain vs. m-calpain) require standardized protocols .
  • Data Normalization: Normalize activity to purity (HPLC) and stereochemical integrity (chiral HPLC or optical rotation) .

Q. How does the 3-bromophenyl substituent influence the reactivity and bioactivity of this compound compared to other aryl groups?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine enhances electrophilicity of the epoxide, increasing reactivity toward nucleophilic residues (e.g., cysteine in proteases) .
  • Steric Effects: Meta-substitution minimizes steric hindrance, improving binding to enzyme active sites vs. ortho- or para-substituted analogues (see for comparative IC50_{50} data).
  • Biological Activity: Bromine’s hydrophobicity may enhance membrane permeability, as observed in cell-based assays for similar inhibitors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Bromophenyl)oxirane-2-carboxylic acid
Reactant of Route 2
3-(3-Bromophenyl)oxirane-2-carboxylic acid

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